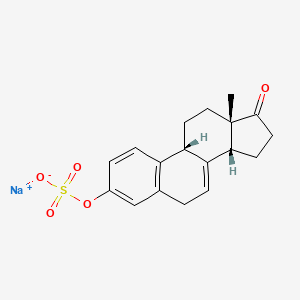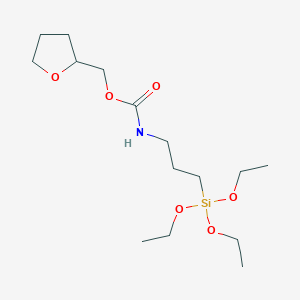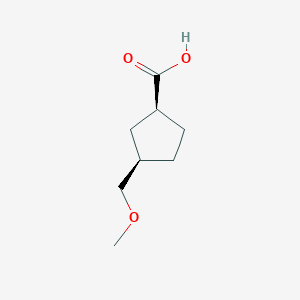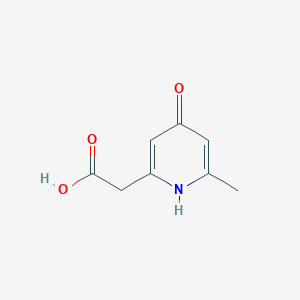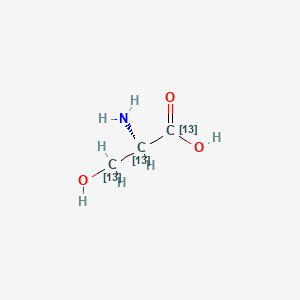
N-(5-Methylthiazol-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylthiazol-2-yl)formamide is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.179 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure . Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-Methylthiazol-2-yl)formamide can be synthesized through a multi-step process involving the reaction of 5-methylthiazole with formamide . The reaction typically requires a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained. The synthesis may involve the use of solvents like ethanol or dioxane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methylthiazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
N-(5-Methylthiazol-2-yl)formamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-Methylthiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in various biological processes . The compound may also interact with anti-apoptotic proteins, contributing to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(5-Methylthiazol-2-yl)formamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
This compound is unique due to its specific structure and the presence of the formamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6N2OS |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
N-(5-methyl-1,3-thiazol-2-yl)formamide |
InChI |
InChI=1S/C5H6N2OS/c1-4-2-6-5(9-4)7-3-8/h2-3H,1H3,(H,6,7,8) |
Clé InChI |
OTVUTKDCOVWZNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


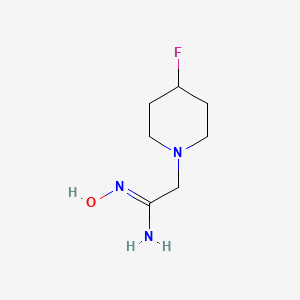
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
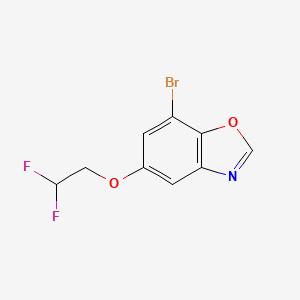
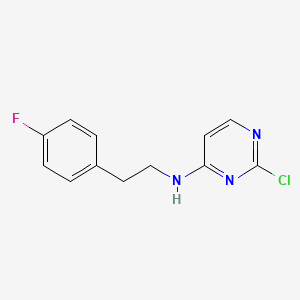
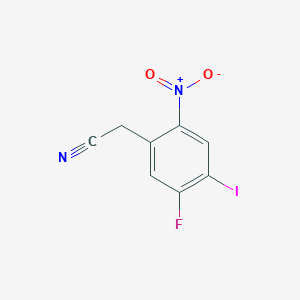
![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
